2,4-Dimethylphenyl isothiocyanate

Overview

Description

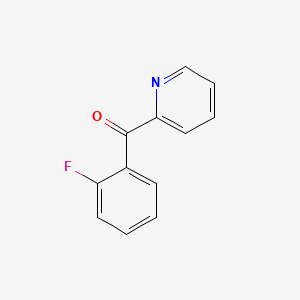

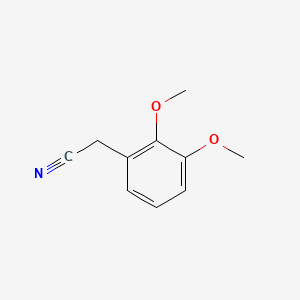

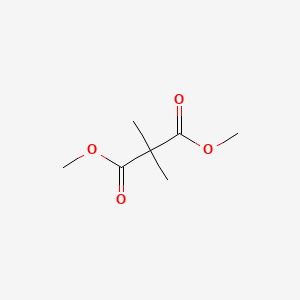

2,4-Dimethylphenyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss 2,4-Dimethylphenyl isothiocyanate, they do provide insights into the synthesis, structure, and properties of related compounds, which can be informative for understanding the characteristics of isothiocyanates and their derivatives.

Synthesis Analysis

The synthesis of isothiocyanates can be achieved through reactions between primary amines and carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine, as demonstrated in the synthesis of various aryl, benzyl, alkyl, and hydroxyl isothiocyanates . This method may be applicable to the synthesis of 2,4-Dimethylphenyl isothiocyanate by choosing the appropriate amine precursor.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Dimethylphenyl isothiocyanate can be determined using techniques such as single-crystal X-ray diffraction . These studies reveal the geometry and conformation of the molecules in the solid state, which can be compared with theoretical calculations to validate the experimental data. For instance, the planarity of rings and the orientation of substituents are critical factors that influence the properties of these molecules.

Chemical Reactions Analysis

Isothiocyanates can participate in various chemical reactions due to their reactive functional group. For example, the [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene, a thiophene analog, with dienophiles demonstrate the reactivity of thiophene derivatives in forming more complex structures . This reactivity could be extrapolated to the behavior of 2,4-Dimethylphenyl isothiocyanate in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates and their derivatives can be influenced by their molecular structure. For example, the presence of steric hindrance, as seen in the solid-state structures of dimethyl bithiophenedicarboxylates, affects the conformation and packing of the molecules . The spectroscopic characterization of related compounds provides information on vibrational frequencies and chemical shifts, which are essential for understanding the behavior of these molecules under different conditions . Additionally, the study of molecular electrostatic potentials and frontier molecular orbitals can give insights into the reactivity and interactions of these compounds .

Scientific Research Applications

“2,4-Dimethylphenyl isothiocyanate” is a chemical compound with the molecular formula C9H9NS . It is a solid substance at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat .

-

Sustainable Isothiocyanate Synthesis

- Field : Green Chemistry

- Application : Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2. A more sustainable isothiocyanate synthesis has been developed using isocyanides, elemental sulfur, and amines .

- Method : This multicomponent reaction (MCR) converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

-

Flavor Research

- Field : Food Science

- Application : Isothiocyanates occur widely in nature and are of interest in food science and medical research .

- Method : These species generate isothiocyanates in different proportions, and so have different, but recognizably related, flavors .

- Results : Vegetable foods with characteristic flavors due to isothiocyanates include bok choy, broccoli, cabbage, cauliflower, kale, wasabi, horseradish, mustard, radish, Brussels sprouts, watercress, papaya seeds, nasturtiums, and capers .

-

Amino Acid Sequencing

- Field : Biochemistry

- Application : Phenyl isothiocyanate, a type of isothiocyanate, is used for amino acid sequencing in the Edman degradation .

- Method : The Edman degradation is a method of sequencing amino acids in a peptide .

- Results : This method has been used to analyze the primary structures of peptides and proteins .

Safety And Hazards

Future Directions

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name |

1-isothiocyanato-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHSBFCSOARUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960410 | |

| Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylphenyl isothiocyanate | |

CAS RN |

39842-01-8, 71685-97-7 | |

| Record name | 2,4-Dimethylphenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039842018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071685977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)